N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Overview
Description
Benzothiazole is a bicyclic compound consisting of fused benzene and thiazole rings . Acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom . The compound you mentioned seems to be a complex derivative of these two structures.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzothiazoles can generally be synthesized through reactions involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Acetamides can be synthesized from acetic acid and ammonia or from acetyl chloride and ammonia .Molecular Structure Analysis
The molecular structure of this compound would likely show the fused benzene and thiazole rings characteristic of benzothiazoles, along with the acetyl group single-bonded to a nitrogen atom characteristic of acetamides .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Benzothiazoles are known to participate in a variety of reactions, including condensation with aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzothiazoles are typically solid at room temperature .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-15-10-12-16(13-11-15)27-14-21(25)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQHXBZSCBWSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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